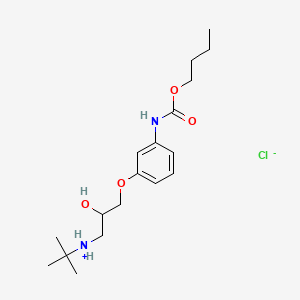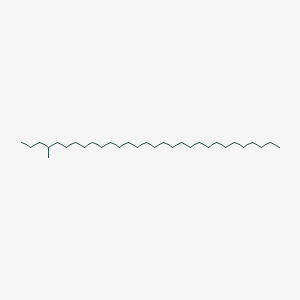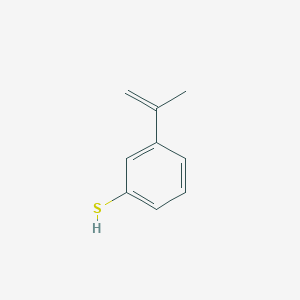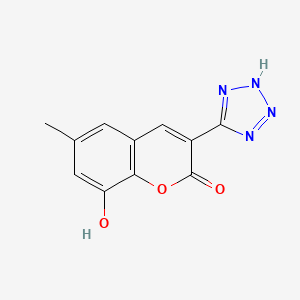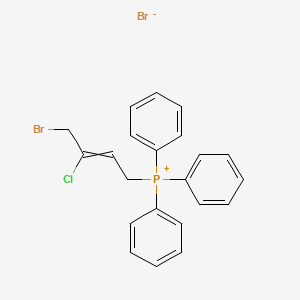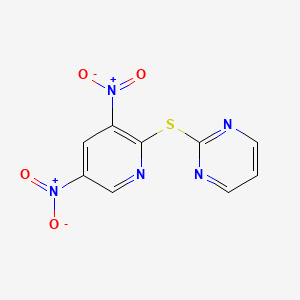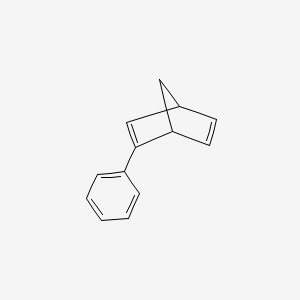![molecular formula C12H11NS B14449416 Pyridine, 4-[(4-methylphenyl)thio]- CAS No. 78526-50-8](/img/structure/B14449416.png)
Pyridine, 4-[(4-methylphenyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 4-[(4-methylphenyl)thio]- is a heterocyclic aromatic organic compound It consists of a pyridine ring substituted at the 4-position with a thioether group, where the sulfur atom is bonded to a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[(4-methylphenyl)thio]- can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, 4-bromopyridine is reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of Pyridine, 4-[(4-methylphenyl)thio]- may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Pyridine, 4-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, particularly at the 2- and 6-positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), nitro groups, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
科学研究应用
Pyridine, 4-[(4-methylphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of bioactive molecules and pharmaceuticals.
Medicine: Explored for its therapeutic potential in drug discovery and development. It may act as a lead compound for the development of new medications.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials for specific applications.
作用机制
The mechanism of action of Pyridine, 4-[(4-methylphenyl)thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thioether group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Pyridine, 4-[(4-chlorophenyl)thio]-: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.
Pyridine, 4-[(4-methoxyphenyl)thio]-: Contains a methoxy group on the phenyl ring.
Pyridine, 4-[(4-nitrophenyl)thio]-: Features a nitro group on the phenyl ring.
Uniqueness
Pyridine, 4-[(4-methylphenyl)thio]- is unique due to the presence of the 4-methylphenylthio group, which imparts distinct electronic and steric properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of new chemical entities.
属性
CAS 编号 |
78526-50-8 |
|---|---|
分子式 |
C12H11NS |
分子量 |
201.29 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-9H,1H3 |
InChI 键 |
KWEYCYLSENXKPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


